Fluprostenol serinol amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

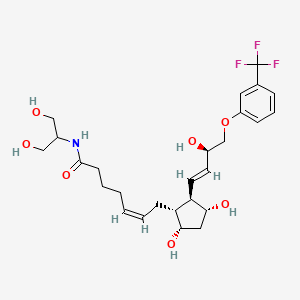

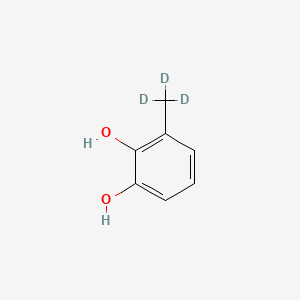

Fluprostenol serinol amide is a prostanoid . It has a molecular formula of C26H36F3NO7 and a molecular weight of 531.6 g/mol . The IUPAC name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide .

Molecular Structure Analysis

The molecular structure of Fluprostenol serinol amide includes several functional groups such as hydroxyl, amide, and ether groups . The compound also contains a trifluoromethyl group .Physical And Chemical Properties Analysis

Fluprostenol serinol amide has a molecular weight of 531.6 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 1.4 .科学的研究の応用

Neuroscience: Neuroprotective Effects

In neuroscience, the compound’s potential neuroprotective effects are being explored. Its parent compound, PGF2α, plays a role in neuronal activity, and the stability of Fluprostenol serinol amide may make it a valuable tool for long-term studies in neurodegenerative diseases .

Lipid Biochemistry: Prostaglandin Pathways

Fluprostenol serinol amide: is used in lipid biochemistry research to study prostaglandin pathways. Prostaglandins are involved in various physiological processes, and this compound can help in understanding the synthesis and function of these lipid compounds .

Endocannabinoid Research: Interaction with Cannabinoid Receptors

This compound exhibits cannabinoid (CB) agonist activity at the CB1 receptor, making it significant in endocannabinoid research. It helps in studying the natural ligands for the CB1 receptor and their physiological roles .

Cyclooxygenase Pathway: Metabolic Studies

The metabolism of Fluprostenol serinol amide by cyclooxygenase-2 and specific prostaglandin H2 (PGH2) isomerases is of interest. Researchers use it to investigate the formation of PG 2-glyceryl esters and their biological activities .

Pharmaceutical Development: Drug Synthesis

The compound’s role in the chemoenzymatic synthesis of various prostaglandins, which are used as medicines, highlights its importance in pharmaceutical development. It serves as a model for creating more stable and effective therapeutic agents .

作用機序

Target of Action

Fluprostenol serinol amide (Flu-SA) is a stable analog of PGF2α 2-glyceryl ester

Biochemical Pathways

It is known that flu-sa is used for proteomics research , suggesting that it may interact with various proteins and potentially influence multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is stable , which could potentially impact its bioavailability

Result of Action

It is used for proteomics research , indicating that it may have broad effects on protein expression and function.

Action Environment

It is known that the compound is stable , suggesting that it may retain its activity under a variety of conditions.

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCZFZVTIVYUMI-CTZICMAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36F3NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347571 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176658-85-7 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)